molecular formula C9H6ClNO3 B2668007 Methyl 5-chloro-1,2-benzoxazole-3-carboxylate CAS No. 2089257-36-1

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate

Cat. No.: B2668007
CAS No.: 2089257-36-1
M. Wt: 211.6
InChI Key: PMETVHIDUKZLBF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylate ester group at the 3-position of the benzoxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-1,2-benzoxazole-3-carboxylate typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylate precursors. One common method includes the reaction of 2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) are often employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and reduction: The benzoxazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Ester hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions at reflux temperatures.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.

Major Products:

Scientific Research Applications

Methyl 5-chloro-1,2-benzoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

  • Methyl 5-methyl-1,2-benzoxazole-3-carboxylate
  • Methyl 5-bromo-1,2-benzoxazole-3-carboxylate
  • Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate

Comparison: Methyl 5-chloro-1,2-benzoxazole-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 5-chloro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMETVHIDUKZLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-36-1
Record name methyl 5-chloro-1,2-benzoxazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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